molecular formula C20H10F5NO3S B2628758 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one CAS No. 308297-94-1

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one

Cat. No.: B2628758
CAS No.: 308297-94-1
M. Wt: 439.36
InChI Key: BZHUMSSMLGBIHU-UHFFFAOYSA-N
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Description

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a thiazole ring, a perfluorophenyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylthiazole with appropriate reagents under controlled conditions.

    Attachment of the Perfluorophenyl Group: The perfluorophenyl group is introduced through a nucleophilic substitution reaction, where a perfluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.

    Final Coupling Reaction: The final step involves coupling the thiazole and chromen-2-one moieties through a condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated reagents and strong nucleophiles or electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylthiazol-2-yl)-7-methoxy-2H-chromen-2-one: Lacks the perfluorophenyl group, resulting in different chemical properties and applications.

    3-(4-methylthiazol-2-yl)-7-((phenyl)methoxy)-2H-chromen-2-one: Contains a phenyl group instead of a perfluorophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F5NO3S/c1-8-7-30-19(26-8)11-4-9-2-3-10(5-13(9)29-20(11)27)28-6-12-14(21)16(23)18(25)17(24)15(12)22/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHUMSSMLGBIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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